molecular formula C5H9NO2 B13836286 Pentane-2,4-dione oxime

Pentane-2,4-dione oxime

Cat. No.: B13836286
M. Wt: 115.13 g/mol
InChI Key: LLCDXFIRMNFERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentane-2,4-dione oxime, also known as 2,4-pentanedione oxime, is an organic compound with the molecular formula C5H10N2O2. It is a derivative of pentane-2,4-dione, where the oxime group replaces one of the carbonyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-2,4-dione oxime can be synthesized through the reaction of pentane-2,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

C5H8O2+NH2OHHClC5H10N2O2+H2O+HCl\text{C}_5\text{H}_8\text{O}_2 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_5\text{H}_{10}\text{N}_2\text{O}_2 + \text{H}_2\text{O} + \text{HCl} C5​H8​O2​+NH2​OH⋅HCl→C5​H10​N2​O2​+H2​O+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentane-2,4-dione oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Oxime Esters

Pentane-2,4-dione oxime serves as a precursor in the synthesis of various oxime esters. These compounds are important intermediates in organic chemistry, particularly for producing biologically active heterocyclic molecules. The synthesis involves the reaction of this compound with acid chlorides or anhydrides, yielding unsymmetrical dioxime esters with potential applications in drug development and agriculture .

Table 1: Synthesis Pathways of Oxime Esters

Compound NamePrecursorYield (%)
(2E,4E)-(4-imino O-benzoyl-2-imino O-tosyl)pentanePentane-2,4-dione O4-benzoyl dioxime70
(2E,4E)-(4-imino O-terphthaloyl-2-imino O-tosyl)pentanePentane-2,4-dione O4-benzoyl dioxime80

Biological Activities

This compound and its derivatives exhibit a range of biological activities. Research indicates that oximes can possess antimicrobial, antioxidant, antitumor, and antiviral properties. These characteristics make them valuable in pharmaceutical applications for developing new drugs targeting various diseases .

Case Study: Antitumor Activity

A study demonstrated that certain oxime derivatives derived from pentane-2,4-dione exhibited significant antitumor activity in vitro. The compounds were tested against several cancer cell lines and showed promising results in inhibiting cell proliferation .

Material Science Applications

In materials science, this compound derivatives are utilized in the development of organic magnetic materials and batteries. The stable N-oxyl radicals generated from these compounds play a crucial role in enhancing the performance of organic electronic devices .

Table 2: Material Applications of Oxime Derivatives

ApplicationDescription
Organic Magnetic MaterialsUsed in the development of advanced magnetic materials for data storage.
Organic BatteriesEnhances performance and stability of organic batteries through radical generation.

Cosmetic Formulations

This compound is also explored in cosmetic formulations due to its properties as a film former and stabilizer. Its derivatives can improve the texture and stability of various cosmetic products while ensuring safety for topical application .

Case Study: Cosmetic Product Development

Research has shown that formulations containing this compound derivatives provide improved moisture retention and skin feel compared to traditional formulations. These findings highlight the compound's potential in enhancing cosmetic product efficacy .

Mechanism of Action

The mechanism of action of pentane-2,4-dione oxime involves its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry and catalysis. The oxime group can also participate in redox reactions, making it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: Similar structure but with a different carbon backbone.

    Butane-2,3-dione oxime: Another oxime derivative with a different carbonyl group position.

    Hexane-2,5-dione oxime: A longer carbon chain oxime derivative.

Uniqueness

Pentane-2,4-dione oxime is unique due to its specific carbonyl group positions and the resulting chemical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-hydroxyiminopentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(6-8)3-5(2)7/h8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCDXFIRMNFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.